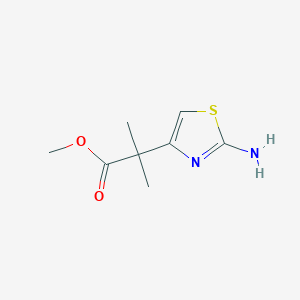

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,6(11)12-3)5-4-13-7(9)10-5/h4H,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDPRKSBSOSNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803585-37-6 | |

| Record name | methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate (CAS No. 1803585-37-6) is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, making it a candidate for further research in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₂N₂O₂S

- Molecular Weight : 200.26 g/mol

- Structure : The compound features a thiazole ring, which is known for its importance in various biological applications.

Antimicrobial Properties

Research has indicated that methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate |

| Gram-negative bacteria | Low |

| Fungi | Minimal |

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes crucial for metabolic processes. For instance, it inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, which may contribute to its potential as an antidiabetic agent. This inhibition can lead to reduced glucose absorption in the intestines.

Cellular Effects

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate influences cellular functions by modulating signaling pathways and gene expression. Notably, it has been reported to induce apoptosis in cancer cells through the activation of specific pathways such as the mitochondrial pathway of apoptosis.

The biological effects of methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate are attributed to its interactions with biomolecules:

- Enzyme Binding : The compound binds to the active sites of enzymes like α-glucosidase, inhibiting their catalytic activity.

- Receptor Interaction : It may interact with cell surface receptors, altering downstream signaling pathways that lead to apoptosis in cancer cells.

- Gene Expression Modulation : The compound can affect transcription factors that regulate gene expression related to cell survival and proliferation.

Study on Anticancer Activity

A recent study investigated the anticancer properties of methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Results Summary:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest at G2/M |

| A549 | 10 | Mitochondrial dysfunction |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity towards normal cells compared to cancerous cells, highlighting its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thiazole derivatives, focusing on functional groups, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

*Calculated based on structural analogy.

Key Findings:

Ester Chain Modifications: The methylpropanoate group in the target compound introduces branching, likely increasing lipophilicity compared to linear esters like ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate . This may improve bioavailability but reduce aqueous solubility. The methoxyimino group in (2Z)-methyl derivatives enhances stability by resisting enzymatic hydrolysis, a feature absent in the target compound .

Heterocyclic Additions: Bi-heterocyclic derivatives (e.g., oxadiazole-thiol compounds) exhibit broader bioactivity (antimicrobial, anticancer) due to synergistic interactions between heterocycles .

Crystallographic Insights: Crystal structures of related thiazole esters (e.g., ) reveal intermolecular N–H···O/N hydrogen bonds stabilizing the lattice. The methylpropanoate’s steric bulk may disrupt these interactions, lowering melting points compared to linear analogs .

Biological Activity: Amino-thiazole esters are precursors for cephalosporins, suggesting the target compound could serve a similar role. However, substituents like methoxyimino or oxadiazole-thiol groups in analogs enhance target specificity and potency .

Preparation Methods

Preparation via Alkolysis of Mica Ester

One documented method involves the alkolysis of a mica ester precursor, specifically S-2-benzothiazolyl-(Z)-2-(2-aminothiazole-4-yl)-2-methoxy-carbonylmethoxyimino-thioacetate. The process is as follows:

- Starting Material: Mica ester (1.0 g, 2.195 mmol) is suspended in methanol (10 mL).

- Reaction Conditions: The suspension is heated and stirred at a controlled pH of 6.5 for 15 minutes.

- Crystallization: After heating, the solution is allowed to cool to room temperature, leading to the formation of light yellow crystals over 3 days.

This method yields the title compound as crystalline material suitable for further characterization. The reaction exploits the methanolysis of the ester moiety under mild acidic conditions, facilitating the formation of the methyl ester derivative with the 2-amino-1,3-thiazol-4-yl substituent intact.

| Parameter | Details |

|---|---|

| Starting Material | S-2-benzothiazolyl-(Z)-2-(2-aminothiazole-4-yl)-2-methoxy-carbonylmethoxyimino-thioacetate |

| Solvent | Methanol (10 mL) |

| Temperature | Heated (exact temperature not specified) |

| pH | 6.5 |

| Reaction Time | 15 minutes stirring + 3 days crystallization |

| Product Appearance | Light yellow crystals |

Synthetic Route Involving Thiazole Ring Formation and Amino Acid Coupling

Another approach to synthesizing methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate involves multi-step organic synthesis focusing on:

- Thiazole Ring Construction: The thiazole ring is typically formed via cyclization reactions involving thioamide and α-haloketone precursors under acidic conditions.

- Methylation at the 2-Position: Functionalization of the thiazole ring with a methyl group at the 2-position is achieved using methylating agents such as methyl iodide.

- Coupling with Amino Acid Derivative: The thiazole derivative is then coupled with an amino acid, such as alanine, using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of bases like triethylamine to yield the methyl ester of the amino acid-thiazole conjugate.

This method allows for precise control over stereochemistry and functional group placement, making it suitable for producing chiral amino acid derivatives with thiazole substituents.

| Step | Reaction Details |

|---|---|

| Thiazole ring formation | Cyclization of thioamide + α-haloketone under acidic conditions |

| Methylation | Use of methyl iodide or equivalent methylating agent |

| Coupling | Reaction with alanine using EDCI and triethylamine |

| Purification | Recrystallization or chromatography |

Summary Table of Preparation Methods

Research Findings and Notes on Preparation

- The alkolysis method provides a straightforward route to the methyl ester from a complex ester precursor, emphasizing mild conditions to preserve the amino-thiazole functionality.

- The multi-step synthetic route allows for structural modifications and stereochemical control, which is crucial for biological activity optimization.

- Industrial processes often adapt these laboratory methods with additional purification and protection strategies to scale up production efficiently.

- The choice of solvents, pH, and temperature are critical parameters influencing yield and purity.

- Crystallization from methanol is a common purification step, yielding well-defined crystalline products suitable for structural analysis.

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves thiazole ring formation via cyclization of thiourea derivatives with α-haloketones or α,β-diketones. For example, analogous compounds like 3-((4-methylthiazol-2-yl)amino)propanoic acid derivatives are synthesized by reacting thiourea with 3-chloropentane-2,4-dione under reflux in acetone, followed by purification via recrystallization (e.g., methanol or ethanol) . Optimization may include adjusting stoichiometry, solvent polarity (e.g., acetone vs. acetonitrile), and reaction time to improve yield and reduce by-products. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- 1H/13C NMR : The thiazole ring protons (δ 6.8–7.5 ppm for H-5) and methylpropanoate ester (δ 3.6–3.8 ppm for OCH3) are diagnostic. The 2-amino group on the thiazole may show broad singlet peaks at δ 5.5–6.0 ppm .

- IR : Strong absorption bands for ester C=O (~1740 cm⁻¹) and thiazole C=N (~1640 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]+ should align with the molecular formula (C8H11N2O2S), with fragmentation patterns indicating loss of COOCH3 or the thiazole moiety .

Q. How can researchers confirm the stereochemical configuration and crystal packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELX are used for structure refinement, with attention to hydrogen bonding (e.g., N–H···O interactions between the amino group and ester carbonyl). For example, the related compound (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate was resolved in space group P21/c, revealing C–H···π interactions critical for crystal stability . Pre-experimental screening of crystallization solvents (e.g., methanol/water mixtures) is recommended to obtain high-quality crystals.

Advanced Research Questions

Q. What challenges arise in refining crystallographic data for this compound, particularly when dealing with disordered solvent molecules or twinning?

- Methodological Answer : Disordered solvent molecules (e.g., residual methanol) can be modeled using SQUEEZE in PLATON or masked during refinement in SHELXL . For twinned crystals (common in monoclinic systems), the HKLF 5 format in SHELXL allows for twin-law refinement. In the nickel(II) complex of a structurally similar thiazole derivative, twinning was resolved using a BASF parameter of 0.25, improving R1 from >0.1 to <0.05 . Always validate structures with checkCIF to flag outliers in bond lengths/angles .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound, and can graph set analysis predict its solid-state behavior?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like (dimeric rings) or (chains). For example, in related thiazole esters, N–H···O bonds form chains along the [001] axis, while weaker C–H···O interactions stabilize 3D packing . Computational tools like Mercury can visualize these networks, aiding in crystal engineering for co-crystal or polymorph design.

Q. What strategies are recommended to resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid ester hydrolysis, which may reduce in vivo efficacy .

- Solubility/Permeability : Use shake-flask assays (pH 7.4 buffer) and Caco-2 cell models to evaluate bioavailability limitations. Structural analogs with logP >3 often show poor aqueous solubility .

- Target Engagement : Employ SPR or ITC to confirm direct binding to biological targets (e.g., kinases), as off-target effects may skew in vivo results .

Q. How can researchers leverage the 2-amino-1,3-thiazole moiety to design derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Ester Bioisosteres : Replace the methylpropanoate with amides (e.g., propionamide) to resist esterase-mediated hydrolysis, as seen in cephalosporin derivatives .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –Cl, –F) at the thiazole 4-position to enhance metabolic stability. For instance, 4-(4-chlorophenyl)-thiazole analogs showed prolonged half-lives in pharmacokinetic studies .

- Prodrug Strategies : Mask the amino group as a Boc-protected intermediate, which is cleaved in vivo to release the active compound .

Q. What experimental and computational approaches are critical for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via HPLC-MS; ester hydrolysis is typically the primary pathway .

- DFT Calculations : Use Gaussian or ORCA to model hydrolysis transition states. The methylpropanoate ester’s LUMO energy correlates with susceptibility to nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.